2-(4-Ethylthiophenyl)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids, which are derivatives of pyridine. This compound features a thiophene ring substituted with an ethyl group at the para position relative to the isonicotinic acid moiety. The presence of the thiophene ring may impart unique electronic and structural properties, making it a candidate for various applications in medicinal chemistry and materials science.
The compound can be synthesized through various chemical reactions involving isonicotinic acid and thiophene derivatives. The specific synthetic routes may vary depending on the desired purity and yield of the final product.
2-(4-Ethylthiophenyl)isonicotinic acid can be classified as:
The synthesis of 2-(4-Ethylthiophenyl)isonicotinic acid typically involves coupling reactions between isonicotinic acid and 4-ethylthiophenol. One common method employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, facilitating the formation of amide bonds.
The molecular structure of 2-(4-Ethylthiophenyl)isonicotinic acid can be represented as follows:
2-(4-Ethylthiophenyl)isonicotinic acid can undergo several chemical transformations, including:
The reactivity of this compound can be influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic system, which can modulate its electrophilicity and nucleophilicity.
The mechanism of action for 2-(4-Ethylthiophenyl)isonicotinic acid in biological systems often relates to its ability to interact with specific molecular targets, potentially influencing pathways involved in inflammation or microbial activity.
Experimental studies would typically involve evaluating binding affinities using techniques such as surface plasmon resonance or enzyme inhibition assays.
2-(4-Ethylthiophenyl)isonicotinic acid has potential applications in:
Heterocyclic carboxylic acids constitute a pharmacologically pivotal class of compounds, characterized by their presence in >59% of U.S. FDA-approved small-molecule drugs [2]. Isonicotinic acid—the 4-carboxypyridine scaffold—has been extensively exploited due to its hydrogen-bonding capability, metal-coordination properties, and metabolic stability. Historically, its derivative isoniazid (isonicotinic acid hydrazide) revolutionized tuberculosis chemotherapy in the 1950s, establishing the therapeutic credibility of this heterocycle . Subsequent derivatives have targeted diverse pathologies, particularly cancer, leveraging pyridine’s role as a bioisostere for benzene, which often enhances solubility and target affinity. Thiophene integration, as seen in 2-(4-ethylthiophenyl)isonicotinic acid, merges the planar bioelectronic profile of sulfur heterocycles with pyridine’s coordination capacity, enabling unique target engagements unattainable with single-heterocycle systems [2] [3].
Table 1: Key Historical Milestones in Heterocyclic Carboxylic Acid Drug Development
Year Range | Development Phase | Key Compound Classes | Therapeutic Impact |
---|---|---|---|
1950-1960 | First-generation derivatives | Isoniazid analogs | Tuberculosis chemotherapy |
1970-1990 | Cancer-focused expansions | Nicotinic acid esters/amides | Broad-spectrum cytotoxic agents |
2000-Present | Hybrid architectures | Thiophenyl-pyridine carboxylic acids | Targeted kinase inhibition, MDR modulation |
The molecular hybridization of 4-ethylthiophenyl and isonicotinic acid generates multifunctional pharmacophores with enhanced bioactivity profiles. Theoretically:
Table 2: Molecular Descriptors of 2-(4-Ethylthiophenyl)isonicotinic Acid
Descriptor | Value/Property | Computational Method | Biological Implication |
---|---|---|---|
Molecular weight | 259.33 g/mol | Empirical | Adherence to Lipinski’s Rule |
HOMO-LUMO gap | ~4.1 eV | DFT/B3LYP-6-311++G(d,p) | Enhanced charge transfer reactivity |
LogP | 3.2 (predicted) | ChemDraw | Optimal membrane penetration |
PSA | 65.7 Ų | Molinspiration | Moderate oral bioavailability potential |
Despite promising hybrid architectures, 2-(4-ethylthiophenyl)isonicotinic acid remains underexplored in several domains:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3